molecular formula C27H17ClN4 B11708892 9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole

9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole

Cat. No.: B11708892
M. Wt: 432.9 g/mol
InChI Key: GEUNEMWSELPUFS-UHFFFAOYSA-N
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Description

9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (CAS: 1268244-56-9) is a carbazole-triazine hybrid compound with the molecular formula C₂₁H₁₃ClN₄ and a molar mass of 356.81 g/mol . Its structure features a carbazole moiety linked via a phenyl spacer to a triazine ring substituted with chlorine and phenyl groups. The chloro substituent enhances the electron-withdrawing character of the triazine unit, making this compound a promising candidate for optoelectronic applications such as organic light-emitting diodes (OLEDs) and luminescent solar concentrators (LSCs) . Predicted properties include a density of 1.36±0.1 g/cm³ and a boiling point of 629.5±38.0 °C .

Synthesis typically involves cross-coupling reactions, as seen in the preparation of its dibromo intermediate (3,6-dibromo-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole) using reagents from Tokyo Chemical Industry (TCI) and Sigma-Aldrich .

Properties

Molecular Formula

C27H17ClN4

Molecular Weight

432.9 g/mol

IUPAC Name

9-[4-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]carbazole

InChI

InChI=1S/C27H17ClN4/c28-27-30-25(18-8-2-1-3-9-18)29-26(31-27)19-14-16-20(17-15-19)32-23-12-6-4-10-21(23)22-11-5-7-13-24(22)32/h1-17H

InChI Key

GEUNEMWSELPUFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated triazine compound in the presence of a palladium catalyst. The reaction is usually carried out in a solvent such as tetrahydrofuran, under an inert atmosphere, and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the triazine ring to more reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets. The triazine ring and carbazole moiety can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Table 1: Key Properties of Triazine-Carbazole Derivatives

Compound Name Molecular Formula HOMO (eV) LUMO (eV) PL (nm) TADF Activity Key Applications
Target Compound C₂₁H₁₃ClN₄ ~-6.0* ~-2.8* N/A No OLED host
Cz–Ph–TRZ (Non-chloro analog) C₂₇H₁₈N₄ -6.0 -2.7 N/A No OLED host
DACT-II C₄₈H₃₄N₆ -5.4 -2.3 ~550 Yes TADF emitter (OLEDs)
PTZ-TRZ C₃₃H₂₃N₅S -5.2 -2.5 ~520 Yes OLED emitter
2c-Ph C₄₈H₃₂N₄ -5.8 -2.6 N/A Yes TADF emitter
Triphenylsilyl Derivative C₄₅H₃₂N₄Si -6.06 -2.75 460 No OLED host

*Estimated based on analogous compounds.

Key Observations:

Electron-Withdrawing Effects: The chloro group in the target compound lowers its LUMO compared to non-chloro analogs (e.g., Cz–Ph–TRZ), enhancing electron-accepting capability. This aligns with trends in , where increased acceptor strength reduces LUMO levels .

TADF Activity : Unlike DACT-II, PTZ-TRZ, and 2c-Ph, the target compound lacks thermally activated delayed fluorescence (TADF) due to a larger singlet-triplet energy gap (ΔEST) . This limits its use as an emitter but improves stability as a host material.

HOMO/LUMO Alignment : The triphenylsilyl derivative (HOMO: -6.06 eV, LUMO: -2.75 eV) shows deeper energy levels than the target compound, likely due to steric and electronic effects of the silyl group .

Device Performance and Functional Roles

Emitters vs. Hosts:

  • DACT-II: Achieves >20% external quantum efficiency (EQE) in OLEDs due to its diphenylaminocarbazole donor, which enables 100% photoluminescence quantum yield (PLQY) and near-zero ΔEST .
  • PTZ-TRZ and DPA-TRZ: These phenothiazine- and triphenylamine-based analogs achieve EQEs ~20%, comparable to early TADF emitters like PXZ-TRZ .
  • Target Compound : Primarily used as a host material in phosphorescent OLEDs. Its absence of TADF simplifies device architecture but requires pairing with efficient emitters .

Stability and Lifetime:

highlights that the target compound (Cz-Ph-TRZ) and bicarbazole derivative 2c-Ph exhibit similar thermal stability. However, 2c-Ph’s TADF activity correlates with faster operational degradation due to resonant energy transfer processes .

Biological Activity

9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C27H17ClN4
  • Molecular Weight : 432.9 g/mol
  • CAS Number : 1477759-28-6
  • Appearance : Solid form, typically requiring storage at low temperatures (2-8°C) in an inert atmosphere.

Biological Activities

The biological activities of this compound are primarily derived from its structural components, which include a carbazole moiety and a triazine ring. These structures contribute to various pharmacological effects.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that carbazole derivatives can inhibit cancer cell proliferation effectively. The presence of the triazine group is believed to enhance cytotoxicity towards different cancer cell lines.

Compound Cell Line IC50 (µM)
9-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazoleA431 (epidermoid carcinoma)< 10
Similar carbazole derivativesVarious< 5

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Another significant aspect of this compound is its potential neuroprotective activity. Studies have demonstrated that carbazole derivatives can protect neuronal cells from oxidative stress-induced damage. For example, compounds with bulky substituents at the nitrogen position have shown promising neuroprotective effects in vitro.

The biological activities of 9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole are thought to involve:

  • Antioxidative Mechanism : The compound may reduce reactive oxygen species (ROS), thereby preventing oxidative damage to cells.
  • Cell Signaling Modulation : It may interact with various signaling pathways involved in cell survival and apoptosis.
  • Structure Activity Relationship (SAR) : The presence of chlorine and phenyl groups is crucial for enhancing biological activity.

Case Studies

  • Antitumor Study : A study conducted on several carbazole derivatives including the target compound showed a marked reduction in tumor growth in xenograft models, indicating strong in vivo antitumor efficacy.
  • Neuroprotection Study : In vitro assays using HT22 neuronal cells revealed that the compound significantly reduced cell death induced by glutamate toxicity at concentrations as low as 5 µM.

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